![molecular formula C13H15N3O3 B2727485 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide CAS No. 897617-15-1](/img/structure/B2727485.png)
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide
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Overview
Description
Scientific Research Applications
Radiosynthesis and Medical Imaging One significant application is in the field of medical imaging. For instance, Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a radioligand used for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This compound is part of a series that includes N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide, showcasing its relevance in diagnostic imaging and neuroscience research (Dollé et al., 2008).
Synthesis of New Chemical Entities There is considerable interest in synthesizing new chemical entities using this compound as a building block. Abu-Hashem et al. (2020) synthesized novel compounds derived from similar chemical structures, demonstrating their potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity Compounds related to this compound have been researched for their antimicrobial properties. Hossan et al. (2012) synthesized a series of pyridines and pyrimidinones with antimicrobial agents, demonstrating good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).
Antifungal Effect Jafar et al. (2017) investigated the antifungal effect of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives, including compounds related to this compound. They found these compounds to be effective against certain types of fungi, indicating their potential as antifungal agents (Jafar et al., 2017).
Insecticidal and Antibacterial Potential Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential, demonstrating the versatility of these compounds in pest control and infection management (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
The primary target of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide It’s known that similar compounds have been involved in π-stacking interaction with the 4-oxo-4h-pyrido[1,2-a]pyrimidine ring .
Mode of Action
The exact mode of action of This compound It’s suggested that similar compounds bind into the active site of certain enzymes such that the keto oxygen atom at position of c-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the mg 2+ ion .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to have a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown moderate inhibitory properties against certain viruses .
properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-4-5-16-10(6-8)14-9(2)12(13(16)18)15-11(17)7-19-3/h4-6H,7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDNPZXGWCKHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)COC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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